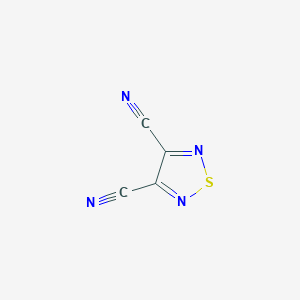

1,2,5-Thiadiazole-3,4-dicarbonitrile

Description

Significance of Heterocyclic Building Blocks in Contemporary Organic Synthesis and Materials Science

Heterocyclic compounds are a cornerstone of modern organic chemistry, playing a pivotal role in the development of new pharmaceuticals, agrochemicals, and advanced materials. These cyclic molecules, which incorporate at least one atom other than carbon within their ring structure, exhibit a vast range of chemical and physical properties. The introduction of heteroatoms such as nitrogen, sulfur, and oxygen into a cyclic framework imparts unique electronic characteristics and reactivity patterns that are not observed in their carbocyclic counterparts.

In the realm of medicinal chemistry, heterocyclic scaffolds are prevalent in a multitude of approved drugs, underscoring their importance in designing molecules with specific biological activities. Their structural diversity and ability to engage in various intermolecular interactions, such as hydrogen bonding, make them ideal for targeting biological macromolecules.

Furthermore, in materials science, heterocyclic building blocks are integral to the design of functional organic materials. They are frequently employed in the synthesis of conducting polymers, organic light-emitting diodes (OLEDs), and organic semiconductors. The tunable electronic properties of heterocyclic systems allow for the precise control of the optical and electronic characteristics of these materials.

Overview of Electron-Deficient π-Conjugated Systems

Electron-deficient π-conjugated systems are a class of organic molecules and polymers characterized by a delocalized electron system that has a net positive charge or a low electron density. This electron deficiency is typically induced by the incorporation of electron-withdrawing groups or heteroatoms within the π-conjugated backbone. These systems are of significant interest in materials science due to their unique electronic and optical properties.

The electron-deficient nature of these systems makes them excellent electron acceptors, a crucial property for applications in organic electronics, such as in the fabrication of n-type organic field-effect transistors (OFETs) and as acceptor materials in organic photovoltaic (OPV) devices. The ability to accept electrons facilitates charge separation and transport, which are fundamental processes in these devices.

1,2,5-Thiadiazole-3,4-dicarbonitrile serves as a prime example of a building block for electron-deficient π-conjugated systems. The inherent electron-deficient character of the 1,2,5-thiadiazole (B1195012) ring is further amplified by the two strongly electron-withdrawing nitrile (cyano) groups. This electronic structure makes it a potent electron acceptor, suitable for incorporation into larger π-conjugated structures to tailor their electronic properties for specific applications. The structure of the compound consists of a planar thiadiazole ring, which enhances its electron-withdrawing capabilities.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₄N₄S |

| Molecular Weight | 136.14 g/mol |

| pKa | ~ -4.9 |

| Dipole Moment | 4.2 D |

| Resonance Energy | 29 kcal/mol |

Data sourced from scientific literature.

Historical Context and Evolution of Research on 1,2,5-Thiadiazole Derivatives

The study of thiadiazoles dates back to the late 19th century, with the first preparation of a related compound, 2,1,3-benzothiadiazole, by Hinsberg in 1889 from benzene-1,2-diamine. nsu.ru However, it was over half a century later that the parent monocyclic 1,2,5-thiadiazole was synthesized. This was achieved through the decarboxylation of 1,2,5-thiadiazole-3,4-dicarboxylic acid, which was obtained via the oxidative degradation of 2,1,3-benzothiadiazole. nsu.ru

The synthesis of this compound is commonly achieved through the reaction of diaminomaleonitrile (B72808) with thionyl chloride, yielding the product in good yields. beilstein-journals.org This straightforward synthesis has made the compound readily accessible for further research and application.

Initially, research into 1,2,5-thiadiazole derivatives was largely focused on their synthesis and basic chemical properties. However, in recent decades, their potential in more advanced applications has been recognized. Researchers have increasingly utilized 1,2,5-thiadiazole derivatives as building blocks for functional materials. Their electron-deficient nature makes them particularly attractive for the development of organic semiconductors and charge-transfer complexes. nih.gov The incorporation of the 1,2,5-thiadiazole moiety into polymer backbones has been shown to be an effective strategy for tuning the electronic properties of materials for applications in organic electronics.

Table 2: Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Volume | 562.3 ų |

| Bond Length (S–N) | 1.641 Å |

| Bond Length (N–C) | 1.326 Å |

| Bond Length (C–C) | 1.414 Å |

| Bond Length (C≡N) | 1.151 Å |

Data obtained from X-ray crystallographic studies.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1,2,5-thiadiazole-3,4-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4N4S/c5-1-3-4(2-6)8-9-7-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZCOHPKFJGEXCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C1=NSN=C1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30396928 | |

| Record name | 1,2,5-thiadiazole-3,4-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30396928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23347-22-0 | |

| Record name | 1,2,5-thiadiazole-3,4-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30396928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of 1,2,5 Thiadiazole 3,4 Dicarbonitrile

Established Synthetic Pathways for 1,2,5-Thiadiazole-3,4-dicarbonitrile

The most common and established method for synthesizing this compound involves the reaction of a diamine precursor with a sulfur-containing reagent. chemicalbook.com

The principal synthetic route to this compound is the reaction of diaminomaleonitrile (B72808) (DAMN) with thionyl chloride (SOCl₂). chemicalbook.comgoogle.comthieme-connect.de This process involves a cyclocondensation reaction where the two amino groups of diaminomaleonitrile react with thionyl chloride to form the thiadiazole ring. The reaction proceeds through the formation of intermediate sulfinylamines. chemicalbook.comthieme-connect.de A typical procedure involves refluxing a mixture of diaminomaleonitrile and an excess of thionyl chloride for a period, often around 2.5 hours. thieme-connect.de After the reaction is complete, the excess thionyl chloride is removed, typically under reduced pressure, to yield the crude product. thieme-connect.de

Optimizing the reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that have been investigated include the molar ratio of reactants and the reaction temperature. Research has shown that the molar ratio of thionyl chloride to diaminomaleonitrile should be between 2:1 and 10:1. google.com The optimal temperature for the reaction ranges from 40°C up to the boiling point of thionyl chloride (approximately 76°C). google.com Following these optimized conditions can lead to high yields, with reports of up to 80% after purification. chemicalbook.comthieme-connect.de One specific example details a crude yield of 98%, which upon purification by chromatography, resulted in a final yield of 80%. thieme-connect.de

Below is an interactive data table summarizing the optimized reaction conditions.

| Parameter | Recommended Range/Value | Yield |

| Molar Ratio (SOCl₂:DAMN) | 2:1 to 10:1 (Optimal: 3:1 to 5:1) google.com | Up to 80% chemicalbook.comthieme-connect.de |

| Temperature | 40°C to the boiling point of SOCl₂ google.com | |

| Reaction Time | ~2.5 hours thieme-connect.de | |

| Purification Method | Chromatography (silica gel) thieme-connect.de |

Derivatization of Precursors and Intermediate Compounds

Diaminomaleonitrile is a versatile precursor not only for thiadiazoles but also for a wide array of other heterocyclic compounds. researchgate.net Its reactivity is comparable to that of o-phenylenediamine, making it a valuable starting material in organic synthesis. researchgate.net It serves as a building block for synthesizing imidazoles, pyrazines, purines, and pyrimidines. researchgate.net The ability to derivatize diaminomaleonitrile or its intermediates allows for the creation of a diverse library of heterocyclic structures. While specific derivatization of intermediates in the synthesis of this compound is not extensively detailed, the versatility of the diaminomaleonitrile precursor is a key aspect of its chemistry.

Strategic Importance of this compound as a Key Synthetic Intermediate

This compound holds significant strategic importance as a key intermediate in the synthesis of other functionalized molecules. The dinitrile functional groups are particularly reactive and can be converted into other functionalities. For example, the 3,4-dicyano-1,2,5-thiadiazole can be readily converted into 1,2,5-thiadiazole-3,4-dicarboxylic acid. google.com This transformation is achieved by treating the reaction mixture, after the removal of excess thionyl chloride, with aqueous potassium hydroxide (B78521) until the evolution of ammonia (B1221849) ceases. google.com Subsequent acidification precipitates the monopotassium salt of the dicarboxylic acid, which is sparingly soluble in water. google.com This dicarboxylic acid derivative serves as another versatile starting point for further chemical modifications, highlighting the role of this compound as a foundational molecule in the synthesis of various thiadiazole-based compounds.

Chemical Reactivity and Advanced Derivatization Strategies

Hydrolysis Reactions of 1,2,5-Thiadiazole-3,4-dicarbonitrile

The nitrile functionalities of this compound are susceptible to hydrolysis under basic conditions, leading to the formation of carboxylic acid derivatives. This transformation is a key step in the synthesis of other important derivatives such as diesters and dihydrazides.

Formation of 1,2,5-Thiadiazole-3,4-dicarboxylic Acid

The hydrolysis of this compound to its corresponding dicarboxylic acid has been documented. In a patented process, the dicarbonitrile is treated with a potassium hydroxide (B78521) solution and heated, leading to the evolution of ammonia (B1221849) and the formation of the dipotassium (B57713) salt of 1,2,5-thiadiazole-3,4-dicarboxylic acid. Subsequent acidification of the resulting solution with a strong acid, such as concentrated hydrochloric acid, yields the free 1,2,5-thiadiazole-3,4-dicarboxylic acid as a precipitate. google.com

Another route to obtain 1,2,5-thiadiazole-3,4-dicarboxylic acid involves the oxidative degradation of 2,1,3-benzothiadiazoles. thieme-connect.de For instance, the oxidation of 4-nitro-2,1,3-benzothiadiazole (B1293627) with potassium permanganate (B83412) can produce the dicarboxylic acid in moderate yield. thieme-connect.de While not a direct hydrolysis of the dicarbonitrile, this method also provides access to the dicarboxylic acid, which can then be used in further derivatization reactions.

Table 1: Synthesis of 1,2,5-Thiadiazole-3,4-dicarboxylic Acid

| Starting Material | Reagents | Product | Notes |

|---|

Synthesis of Corresponding Diesters (e.g., Dimethyl 1,2,5-thiadiazole-3,4-dicarboxylate)

While direct synthesis from the dicarbonitrile is not explicitly detailed in the searched literature, the formation of diesters such as Dimethyl 1,2,5-thiadiazole-3,4-dicarboxylate is a logical subsequent step following the hydrolysis to the dicarboxylic acid. Standard esterification procedures can be employed for this conversion. Although specific reaction conditions for this particular diester were not found, the general principle involves reacting the dicarboxylic acid with an alcohol, in this case, methanol (B129727), typically in the presence of an acid catalyst. This compound is commercially available, indicating its utility in further synthetic applications. sigmaaldrich.com

Conversion to Dihydrazides

The synthesis of dihydrazides from their corresponding diesters is a well-established chemical transformation. In the context of thiadiazole chemistry, this reaction is typically achieved by treating the diester with hydrazine (B178648) hydrate. For the analogous 1,3,4-thiadiazole (B1197879) derivatives, this conversion is a key step in the synthesis of more complex heterocyclic systems. researchgate.netnahrainuniv.edu.iq Although a specific protocol for the synthesis of 1,2,5-thiadiazole-3,4-dihydrazide from its dimethyl ester was not found in the provided search results, the general methodology is expected to be applicable. This would involve the reaction of Dimethyl 1,2,5-thiadiazole-3,4-dicarboxylate with hydrazine hydrate, likely in a suitable solvent such as ethanol, to yield the desired dihydrazide.

Nucleophilic Substitution Reactions Involving Nitrile Groups

The carbon atoms of the nitrile groups in this compound are electrophilic and can be attacked by nucleophiles. chemistrysteps.comlibretexts.org The electron-withdrawing nature of the thiadiazole ring further enhances this electrophilicity. These reactions can lead to the formation of a variety of derivatives, including amidines, thioamides, and tetrazoles. thieme-connect.de

General mechanisms for nucleophilic addition to nitriles involve the attack of a nucleophile on the nitrile carbon, leading to the formation of an intermediate imine anion. libretexts.orgopenstax.org This intermediate can then be protonated or undergo further reaction depending on the nature of the nucleophile and the reaction conditions. For instance, reaction with amines can lead to amidines, while reaction with hydrogen sulfide (B99878) can yield thioamides. The high aromaticity of the 1,2,5-thiadiazole (B1195012) ring generally ensures its stability during these transformations. chemicalbook.com

Cycloaddition Reactions for Fused Ring Systems

While specific examples of cycloaddition reactions involving this compound to form fused ring systems were not explicitly found in the provided search results, the nitrile groups present in the molecule can potentially act as dienophiles or dipolarophiles in cycloaddition reactions. nih.gov The reactivity of nitriles in such reactions is well-documented for other heterocyclic systems. nih.govmdpi.comresearchgate.net For instance, 1,3-dipolar cycloaddition reactions of nitriles are a common method for the synthesis of five-membered heterocyclic rings. google.com The electron-deficient nature of the nitrile groups in this compound, due to the influence of the thiadiazole ring, could enhance their reactivity towards electron-rich dienes or dipoles. Further research in this area could lead to the development of novel fused heterocyclic systems based on the 1,2,5-thiadiazole core.

Ring-Opening and Cleavage Reactions of the 1,2,5-Thiadiazole Moiety

The 1,2,5-thiadiazole ring, despite its aromatic character, can undergo ring-opening and cleavage reactions under certain conditions. These reactions are often facilitated by nucleophilic attack on the sulfur atom or by reductive or oxidative processes. thieme-connect.de

The 1,2,5-thiadiazole ring is susceptible to nucleophilic attack, particularly at the sulfur atom, which can lead to ring cleavage and the formation of 1,2-diimine structures. thieme-connect.de The stability of the ring can be overcome by strong bases, leading to ring opening. nih.gov

Reductive cleavage of the 1,2,5-thiadiazole ring can be achieved using various reducing agents. Reagents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LAH) have been employed for the reductive cleavage of the 1,2,5-thiadiazole ring, which can lead to the formation of ortho-diamine moieties. nih.gov The use of magnesium in methanol is another method that can achieve ring cleavage and desulfurization to yield 1,2-diamino compounds, and this method can tolerate sensitive functional groups on the ring. chemicalbook.com

Oxidative cleavage of the 1,2,5-thiadiazole ring can occur under more aggressive oxidizing conditions. chemicalbook.com For example, treatment with potassium permanganate can lead to the degradation of the ring. researchgate.net The ring sulfur can also be oxidized with milder agents like m-chloroperoxybenzoic acid (mCPBA) to form non-aromatic thiadiazole 1-oxides and 1,1-dioxides. chemicalbook.com These S-oxidized derivatives are often more susceptible to ring cleavage. chemrxiv.org Photochemical degradation of some 1,2,5-thiadiazole derivatives has also been observed, leading to the extrusion of sulfur and the formation of nitriles. thieme-connect.dechemicalbook.com

Functionalization of the Heterocyclic Ring System

The 1,2,5-thiadiazole ring is an electron-deficient aromatic system, a characteristic that is further amplified in this compound by the potent electron-withdrawing nature of the two nitrile groups. This electronic profile renders the heterocyclic ring relatively stable and resistant to conventional electrophilic substitution reactions. mdpi.com Consequently, advanced derivatization strategies primarily focus on the inherent reactivity of the heteroatoms, particularly the sulfur atom, or on activating the ring for subsequent transformations.

Oxidation of the Ring Sulfur Atom

A principal strategy for activating the 1,2,5-thiadiazole ring involves the oxidation of the sulfur atom. The sulfur can be readily oxidized using common peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), to yield the corresponding non-aromatic 1,2,5-thiadiazole 1-oxide and, upon further oxidation, the 1,2,5-thiadiazole 1,1-dioxide. chemicalbook.comnih.gov This transformation is significant as it disrupts the aromaticity of the ring and substantially alters its chemical reactivity.

The resulting S-dioxide derivative, in particular, becomes highly susceptible to nucleophilic attack due to the increased electron deficiency of the ring carbons. researchgate.net

Table 1: Oxidation of the 1,2,5-Thiadiazole Ring

| Product | Reagent | Conditions | Reference |

| 1,2,5-Thiadiazole 1-oxide | m-CPBA (1 equiv.) | Inert solvent (e.g., CH₂Cl₂) | chemicalbook.com |

| 1,2,5-Thiadiazole 1,1-dioxide | m-CPBA (>2 equiv.) | Inert solvent (e.g., CH₂Cl₂) | nih.gov |

Nucleophilic Addition to S-Oxidized Derivatives

The formation of 1,2,5-thiadiazole 1,1-dioxides is a gateway to a variety of functionalization reactions. The C=N double bonds in these non-aromatic derivatives are activated towards addition reactions. A range of nucleophiles, including alcohols, amines, Grignard reagents, and cyanide ions, can add across these bonds to form stable thiadiazoline or thiadiazolidine structures. mdpi.com For instance, the reaction of 3,4-disubstituted 1,2,5-thiadiazole 1,1-dioxides with alcohols occurs readily, even spontaneously in some cases, to yield alkoxy-thiadiazoline derivatives. mdpi.com

Lewis acid catalysis can further promote these additions. The AlCl₃-catalyzed addition of aromatic nucleophiles, such as phenols, to the C=N bond of 3,4-diphenyl-1,2,5-thiadiazole (B14157591) 1,1-dioxide has been shown to produce 3,4,4-trisubstituted 1,2,5-thiadiazoline 1,1-dioxides in moderate to good yields. mdpi.comresearchgate.net

Table 2: Examples of Nucleophilic Addition to 3,4-Disubstituted-1,2,5-Thiadiazole 1,1-Dioxides

| Nucleophile | Reagent/Catalyst | Product Type | Reference |

| Alcohols (Primary, Secondary) | Spontaneous/Equilibrium | Alkoxy-thiadiazoline 1,1-dioxide | mdpi.com |

| Grignard Reagents (Alkyl, Aryl) | RMgX | Alkyl/Aryl-thiadiazoline 1,1-dioxide | mdpi.com |

| Cyanide Ions | KCN/NaCN | Cyano-thiadiazoline 1,1-dioxide | mdpi.com |

| Aromatic Nucleophiles (e.g., Phenols) | AlCl₃ | Aryl-thiadiazoline 1,1-dioxide | mdpi.comresearchgate.net |

| Amines (Primary, Secondary) | R₂NH | Amino-thiadiazoline 1,1-dioxide | mdpi.com |

Reductive and Photochemical Ring Cleavage

While the 1,2,5-thiadiazole ring exhibits considerable thermal stability, it can be cleaved under specific reductive or photochemical conditions. chemicalbook.comthieme-connect.de Powerful reducing agents can induce ring cleavage and desulfurization to afford 1,2-diamino compounds. thieme-connect.de This represents a method to convert the thiadiazole core into a valuable acyclic diamine synthon. Additionally, certain derivatives, such as 3,4-diphenyl-1,2,5-thiadiazole, undergo slow photochemical degradation, leading to ring fragmentation that produces nitriles (in this case, benzonitrile) and elemental sulfur. chemicalbook.com

Ring System Transformations

The 1,2,5-thiadiazole core can also be synthesized via the transformation of other heterocyclic systems. For example, 1,2,6-thiadiazines can be converted into 1,2,5-thiadiazole 1-oxides through a photochemical process involving singlet oxygen, which proceeds via a cycloaddition-ring contraction cascade. researchgate.netchemrxiv.org Another approach involves the reaction of 1,2,5-oxadiazoles with sulfur monochloride to exchange the oxygen atom for a sulfur atom, yielding the corresponding 1,2,5-thiadiazole. researchgate.net Conversely, the 1,2,5-thiadiazole ring itself can be a precursor for other heterocycles; a direct synthesis of fused 1,2,5-selenadiazoles from the corresponding 1,2,5-thiadiazoles using selenium dioxide has been reported. st-andrews.ac.uk

Supramolecular Chemistry and Self Assembly Processes

Intermolecular Interactions and Crystal Engineering Applications

The crystal structure of 1,2,5-thiadiazole-3,4-dicarbonitrile is stabilized by a combination of chalcogen bonds, potential hydrogen bonds, and π-stacking interactions. The planar geometry of the molecule, with its two nitrile groups oriented coplanar to the thiadiazole ring, facilitates these specific and directional interactions, which are crucial for building robust supramolecular assemblies.

Table 1: Crystallographic Data for this compound

Chalcogen bonding is a key directional interaction involving the sulfur atom of the thiadiazole ring. In the crystal structure of this compound, intermolecular S···N interactions with a distance of 3.203 Å are observed, which helps to stabilize the crystal lattice. The sulfur atom acts as an electrophilic region (a σ-hole), interacting with a Lewis base, such as the nitrogen atom of a nitrile group from an adjacent molecule. thieme-connect.de

Research on related thiadiazole analogues indicates that sulfur-based chalcogen bonds can be relatively weak and often compete with other interactions like weak hydrogen bonds. thieme-connect.de However, their high directionality makes them a valuable tool in crystal engineering. thieme-connect.de Theoretical studies have also explored how chalcogen bonds involving 1,2,5-chalcogenadiazoles can facilitate the formation of other complex bonds, such as N→C dative bonds in complexes with fullerene C60. nih.gov

While specific studies on hydrogen-bonded co-crystals of this compound are not detailed in the provided sources, the principles can be inferred from studies on other thiadiazole isomers. For instance, in various thiadiazole derivatives, weak hydrogen bonds (e.g., C–H···N) can compete with or complement chalcogen bonding to direct the final crystal packing. thieme-connect.de The formation of co-crystals by introducing molecules with strong hydrogen bond donors (like carboxylic acids) is a common strategy to create specific, stable networks. researchgate.netrsc.orgnih.gov In such systems, robust synthons, like the carboxy-aminothiadiazole heterosynthon, can form, which are stabilized by strong hydrogen bonds. researchgate.netrsc.org For this compound, the nitrogen atoms of the ring and the nitrile groups could act as hydrogen bond acceptors in the presence of suitable donor molecules.

The aromatic nature of the 1,2,5-thiadiazole (B1195012) ring facilitates π-stacking interactions, which are crucial for the solid-state assembly of this compound. These interactions occur between the electron-rich π-systems of adjacent rings, with typical distances of 3.5–3.8 Å observed in its crystal structure. Such stacking contributes significantly to the stabilization of the crystal lattice. The strength and geometry of π-π stacking can be influenced by substituents on the aromatic ring; in this case, the electron-withdrawing nitrile groups polarize the ring, affecting the electrostatic potential and influencing the stacking arrangement. nih.gov These interactions are fundamental in controlling the assembly of molecules into one-dimensional pillars or other ordered arrays. nih.gov

Design Principles for Ordered Supramolecular Structures

The design of ordered supramolecular structures using this compound relies on the strategic use of its inherent non-covalent interactions. Key principles include:

Molecular Recognition: Utilizing the specific and directional nature of chalcogen (S···N) and π-stacking interactions to guide self-assembly. researchgate.net

Hierarchical Assembly: Building complex architectures from simpler, well-defined motifs. For example, forming molecular pairs or chains via chalcogen bonds, which then organize into layers through π-stacking. researchgate.net

Tunability: Modifying the system by introducing co-formers that can form specific hydrogen bonds with the nitrile or ring nitrogen atoms, thereby altering the final supramolecular architecture. researchgate.netnih.gov

Exploiting Electronic Properties: The electron-deficient nature of the thiadiazole ring, enhanced by the dicarbonitrile substitution, can be paired with electron-rich aromatic molecules to promote strong donor-acceptor π-stacking interactions. nih.gov

Formation of One-, Two-, and Three-Dimensional Supramolecular Architectures

The interplay of the aforementioned intermolecular forces drives the formation of extended supramolecular architectures of varying dimensionalities.

One-Dimensional (1D) Architectures: Directional interactions like chalcogen bonds or head-to-tail π-stacking can lead to the formation of infinite one-dimensional chains or pillars. thieme-connect.denih.govnih.gov For instance, S···N chalcogen bonds can link molecules into a linear chain.

Two-Dimensional (2D) Architectures: These 1D chains can further assemble into 2D sheets. This can be achieved through weaker, less directional forces connecting the primary chains, or through a network of competing interactions. In related thiadiazole systems, dyad-ribbon networks linked by chalcogen bonds can form sheet-like structures through additional weak hydrogen bonds. thieme-connect.de

Three-Dimensional (3D) Architectures: The stacking of 2D layers via π-π interactions or the interpenetration of multiple networks can result in the formation of complex three-dimensional structures. The specific arrangement and offsetting of the layers are determined by the subtle balance of all present intermolecular forces.

Table 2: Summary of Intermolecular Interactions

Coordination Chemistry and Metal Complexation Studies

Ligand Properties of 1,2,5-Thiadiazole-3,4-dicarbonitrile and its Derivatives

The unique structural and electronic features of this compound confer upon it distinct ligand properties that are instrumental in the formation of various coordination compounds.

Role of Nitrogen Atoms as Coordination Sites

The 1,2,5-thiadiazole (B1195012) ring contains two nitrogen atoms that can act as potential coordination sites for metal ions. The lone pair of electrons on these nitrogen atoms allows them to function as Lewis bases, donating electron density to a metal center to form a coordinate bond. The specific coordination mode can vary depending on the metal ion, its coordination preferences, and the reaction conditions. In the context of forming larger macrocyclic structures, these nitrogen atoms play a pivotal role in binding to a central metal ion, which then acts as a template for the assembly of the macrocycle.

Influence of Nitrile Groups on Electron Deficiency and Coordination Behavior

The two nitrile (-C≡N) groups attached to the 1,2,5-thiadiazole ring are strong electron-withdrawing groups. This electronic characteristic significantly influences the coordination behavior of the molecule in several ways:

Increased Acidity of Ring Protons (in derivatives): In related porphyrazine macrocycles formed from this precursor, the electron-withdrawing nature of the fused thiadiazole rings enhances the acidity of the inner N-H protons.

Modulation of Redox Properties: The electron-deficient nature of the resulting macrocycle, tetrakis(1,2,5-thiadiazolo)porphyrazine, makes its reduction potentials significantly more positive compared to unsubstituted porphyrazines, indicating a greater ease of reduction.

Synthesis and Characterization of Metal Complexes

The dinitrile functionality of this compound makes it an ideal precursor for the template synthesis of more complex macrocyclic metal complexes.

Template Cyclotetramerization for Macrocyclic Porphyrazine Analogues

A key reaction of this compound is its template-assisted cyclotetramerization. In this process, four molecules of the dinitrile precursor condense around a central metal ion to form a highly conjugated macrocyclic system analogous to porphyrazine. The metal ion directs the stereochemistry of the reaction, leading to the formation of the planar macrocycle.

The macrocycle formed from the cyclotetramerization of this compound is known as tetrakis(1,2,5-thiadiazolo)porphyrazine, abbreviated as [TTDPz]. This macrocycle is characterized by a central porphyrazine ring fused with four 1,2,5-thiadiazole rings at the periphery. The resulting structure is a highly stable, aromatic system with unique electronic and photophysical properties. The presence of the fused thiadiazole rings significantly modulates the properties of the porphyrazine core. mdpi.com

The template cyclotetramerization of this compound in the presence of various metal salts or metal alkoxides is a common method for the direct synthesis of metalated tetrakis(1,2,5-thiadiazolo)porphyrazine complexes ([M(TTDPz)]). The reaction is typically carried out in high-boiling solvents such as n-butanol or quinoline. A variety of metal ions have been incorporated into the [TTDPz] macrocycle using this method. researchgate.netresearchgate.net

The characterization of these complexes relies on a combination of spectroscopic and analytical techniques. Mass spectrometry is used to confirm the molecular weight of the complex. Infrared (IR) spectroscopy shows characteristic vibrational modes of the [TTDPz] skeleton and the fused thiadiazole rings. nih.gov Ultraviolet-visible (UV-Vis) spectroscopy is particularly informative, displaying intense absorptions in the Soret and Q-band regions, which are characteristic of porphyrazine-type macrocycles. nih.gov The positions of these bands can be influenced by the central metal ion.

Below is a table summarizing the synthesis of various metal complexes of tetrakis(1,2,5-thiadiazolo)porphyrazine.

| Metal Ion | Precursor/Method | Characterization Highlights |

| Zn(II) | Template synthesis with a zinc salt. | Planar molecular structure in the gas phase. |

| Mg(II) | Template synthesis with a magnesium alkoxide. | Q-band in the UV-Vis spectrum. |

| Al(III) | Synthesis from the metal-free macrocycle and an aluminum salt. | Typically forms an axially ligated complex, e.g., [Al(TTDPz)Cl]. |

| Ga(III) | Synthesis from the metal-free macrocycle and a gallium salt. | Forms axially ligated complexes, e.g., [Ga(TTDPz)Cl]. |

| In(III) | Synthesis from the metal-free macrocycle and an indium salt. | Forms axially ligated complexes, e.g., [In(TTDPz)(OAc)]. |

| Ni(II) | Template synthesis with a nickel salt or reaction of the metal-free macrocycle with a nickel salt. researchgate.netnih.gov | Well-characterized by UV-Vis and IR spectroscopy. nih.gov |

Synthesis of Subporphyrazine Analogues (e.g., Boron(III) Subporphyrazines)

A notable application of this compound in coordination chemistry is its use as a precursor for the synthesis of subporphyrazine analogues. Subporphyrazines are ring-contracted porphyrinoids that have attracted significant interest due to their unique structural and photophysical properties.

The synthesis of a novel subphthalocyanine analogue, tris(1,2,5-thiadiazolo)subporphyrazinatoboron(III) chloride, is achieved through the reaction of this compound with boron trichloride (BCl₃) researchgate.net. The reaction involves the cyclotrimerization of the dicarbonitrile precursor around a boron(III) template.

The synthesis is typically carried out by adding a solution of boron trichloride in p-xylene to freshly sublimed this compound. The reaction mixture undergoes a series of distinct color changes, indicating the progression of the reaction. Initially orange, the mixture thickens and turns dark green upon heating, finally becoming dark violet after a period of refluxing under an inert atmosphere researchgate.net. These transformations are monitored using UV-visible spectroscopy, which shows significant spectral changes throughout the process. The final product is isolated using chromatographic techniques. The structure of the resulting Boron(III) subporphyrazine, featuring three fused 1,2,5-thiadiazole rings, is confirmed by mass spectrometry researchgate.net. The strong π-electron deficient character of the fused thiadiazole rings results in a hypsochromic (blue) shift of the Q-band in the electronic absorption spectrum to 538 nm researchgate.net.

| Reactants | Reagent | Solvent | Conditions | Product | Characterization Methods |

|---|---|---|---|---|---|

| This compound | Boron trichloride (1 M solution) | p-Xylene or Chlorobenzene | Reflux under Argon for 1 hour | Tris(1,2,5-thiadiazolo)subporphyrazinatoboron(III) chloride | UV-Vis Spectroscopy, Mass Spectrometry (LDI, MALDI) |

Electronic Structure and Advanced Computational Investigations

Quantum Chemical Calculations of Molecular and Electronic Structures

Advanced computational methods have been instrumental in providing a detailed understanding of the molecular and electronic properties of 1,2,5-Thiadiazole-3,4-dicarbonitrile. These theoretical approaches offer a powerful complement to experimental data, enabling a deeper exploration of the compound's intrinsic characteristics.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has been widely employed to investigate the electronic structure of this compound. Calculations at the B3LYP/cc-pVTZ level of theory have revealed a significant resonance energy of 29 kcal/mol, indicative of the compound's aromatic character. The π-electron system of the thiadiazole ring is composed of six delocalized electrons, with four originating from the lone pairs of the two nitrogen atoms and two from the 3p orbital of the sulfur atom.

The presence of two electron-withdrawing nitrile groups induces a notable dipole moment of 4.2 D, leading to a polarization of the ring and a reduction in electron density at the sulfur atom. Natural bond orbital (NBO) analysis further quantifies this charge distribution, showing a positive charge on the sulfur atom (+0.32 e) and negative charges on the ring nitrogen atoms (-0.45 e), with the nitrile carbon atoms carrying a partial positive charge (+0.18 e).

DFT studies have also been used to determine the geometric parameters of the molecule. These calculations, often performed in conjunction with experimental techniques like gas-phase electron diffraction, provide precise values for bond lengths and angles, offering a comprehensive picture of the molecule's three-dimensional structure. researchgate.net

Table 1: Calculated Geometric Parameters of this compound using DFT (B3LYP/cc-pVTZ)

| Parameter | Bond Length (Å) | Bond Angle (°) |

| S–N | 1.641 | - |

| N–C | 1.326 | - |

| C–C | 1.414 | - |

| C≡N | 1.159 | - |

| N-S-N | 97.4 | - |

| S-N-C | 109.8 | - |

| N-C-C | 116.5 | - |

| C-C-N | 116.5 | - |

| C-C≡N | 179.1 | - |

Data sourced from computational studies combining experimental and theoretical methods. researchgate.net

High-Level Computational Methods (e.g., B3LYP/cc-pVTZ, CASSCF, MCQDPT2)

For a more accurate description of the electronic states and electron correlation effects, high-level computational methods have been utilized in studies of systems incorporating the this compound moiety. While direct calculations on the isolated molecule are not extensively reported, studies on larger assemblies, such as the nickel complex of tetrakis(1,2,5-thiadiazolo)porphyrazine, which is synthesized from this compound, have employed the Complete Active Space Self-Consistent Field (CASSCF) method followed by multiconfigurational quasi-degenerate second-order perturbation theory (MCQDPT2). mdpi.com These advanced methods are crucial for accurately describing the electronic structure and potential energy surfaces of complex molecules, particularly those with near-degenerate orbitals or significant static electron correlation. The application of such methods to the parent dicarbonitrile molecule would provide a more refined understanding of its excited states and reactivity.

Analysis of Frontier Molecular Orbitals (HOMO, LUMO) and Energy Level Tuning

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key determinants of a molecule's chemical reactivity and electronic properties. DFT calculations have determined the HOMO-LUMO gap of this compound to be 5.1 eV. This relatively large gap suggests good kinetic stability.

The energies of the HOMO and LUMO levels are critical for understanding the electron-donating and electron-accepting capabilities of the molecule. The electron-withdrawing nature of the nitrile groups is expected to significantly lower the energy of the LUMO, enhancing the molecule's electron affinity. The ability to tune these energy levels through chemical modification is a key aspect of designing materials for specific electronic applications.

Table 2: Calculated Frontier Molecular Orbital Energies of this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -9.85 |

| LUMO | -4.75 |

| HOMO-LUMO Gap | 5.10 |

Values are theoretical predictions from DFT calculations.

Theoretical Descriptors in Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies utilize theoretical molecular descriptors to predict the physicochemical properties of compounds. For 1,2,5-thiadiazole (B1195012) derivatives, a large number of theoretical descriptors, often generated using software like DRAGON, are employed to build predictive models. These descriptors encode various aspects of the molecular structure, including constitutional, topological, geometrical, electronic, and lipophilic properties. By establishing a mathematical relationship between these descriptors and a specific property, QSPR models can be used to estimate properties for new or untested compounds, thereby accelerating the design of molecules with desired characteristics.

Electron Affinity and Redox Potential Prediction

The strong electron-withdrawing nature of the two nitrile groups in this compound imparts a high electron affinity to the molecule. This makes it an excellent electron acceptor, a property that is highly desirable in the development of n-type organic semiconductors and other electronic materials.

Computational methods play a crucial role in predicting the redox potentials of molecules. For 1,2,5-thiadiazole derivatives, theoretical calculations can estimate the ease with which the molecule can be reduced or oxidized. These predictions are vital for designing materials for applications in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs), where the relative energy levels of different components are critical for device performance. While specific predicted values for the electron affinity and redox potential of this compound are not widely reported, the known electronic effects of its functional groups strongly suggest favorable electron-accepting properties.

Spectroscopic Characterization Methodologies

Vibrational Spectroscopy: Infrared (IR) for Functional Group Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For 1,2,5-Thiadiazole-3,4-dicarbonitrile, the key vibrational modes are associated with the nitrile (C≡N) groups and the heterocyclic thiadiazole ring.

The nitrile group (C≡N) typically exhibits a sharp, strong absorption band in the region of 2200-2300 cm⁻¹. The thiadiazole ring itself gives rise to a series of characteristic bands. Skeletal vibrations involving C=N stretching within the ring are prominent and, in related 1,2,5-thiadiazole (B1195012) derivatives, are observed in the 1550-1630 cm⁻¹ range. nih.govmdpi.com Furthermore, vibrations involving the sulfur-nitrogen bonds (S-N) and C-S bonds of the heterocycle are also identifiable, with C-S-C stretching appearing at lower frequencies, often below 700 cm⁻¹, and S-N stretching calculated to be in the 830-940 cm⁻¹ region. nih.gov

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Nitrile (C≡N) | Stretching | 2200 - 2300 | Strong, Sharp |

| Thiadiazole Ring (C=N) | Stretching | 1550 - 1630 | Medium to Strong |

| Thiadiazole Ring (S-N) | Stretching | 830 - 940 | Medium |

| Thiadiazole Ring (C-S) | Stretching | < 700 | Weak to Medium |

Electronic Absorption and Emission Spectroscopy: UV-Vis Studies

UV-Vis spectroscopy measures the electronic transitions within a molecule, providing insights into its conjugated π-electron system. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state.

For simple 3,4-disubstituted 1,2,5-thiadiazole derivatives, the primary absorption maxima are typically found in the ultraviolet region. mdpi.com However, when this compound is used as a precursor for larger, macrocyclic structures, the electronic spectra become significantly more complex and informative.

When this compound undergoes template cyclotetramerization, it forms macrocyclic analogues such as tetrakis(1,2,5-thiadiazolo)porphyrazines (TTDPz). researchgate.netrsc.org These large, aromatic systems exhibit characteristic electronic absorption spectra dominated by two main features, explained by Gouterman's four-orbital model: the Soret band (or B-band) and the Q-band. researchgate.netnih.gov

Soret Band (B-band): This is a very intense absorption in the near-UV region (typically 300-400 nm), corresponding to a strong π-π* transition from the ground state to the second excited state (S₀ → S₂). researchgate.netnih.gov

Q-band: This is a less intense absorption in the visible or near-infrared (NIR) region (typically >600 nm), corresponding to a π-π* transition from the ground state to the first excited state (S₀ → S₁). researchgate.netnih.gov

In metal complexes of TTDPz, the Q-band is particularly sensitive to the central metal ion and the electronic nature of the fused thiadiazole rings. For instance, the nickel complex of tetrakis(1,2,5-thiadiazolo)porphyrazine (NiTTDPz) shows a Q-band at approximately 564 nm, while the metal-free version (H₂TTDPz) displays a split Q-band due to its lower symmetry. mdpi.com The fusion of the electron-deficient 1,2,5-thiadiazole rings results in a significant bathochromic (red) shift of the Q-band compared to simpler porphyrazines, pushing absorption into the longer wavelength region of the spectrum. mdpi.comnih.gov

| Compound | Soret Band (λmax, nm) | Q-Band (λmax, nm) | Solvent |

|---|---|---|---|

| NiTTDPz | ~300-330 | 564 | Not Specified mdpi.com |

| H₂TTDPz (metal-free) | ~300-330 | 554, 584 (split) | Not Specified mdpi.com |

The 1,2,5-thiadiazole ring is electron-deficient, enabling it to act as an electron acceptor in the formation of charge-transfer (CT) complexes. nih.gov When combined with a suitable electron donor molecule, a new, broad absorption band appears in the visible spectrum, which is not present in the spectra of the individual components. This CT band arises from the transition of an electron from the highest occupied molecular orbital (HOMO) of the donor to the lowest unoccupied molecular orbital (LUMO) of the acceptor. For CT complexes involving 1,2,5-thiadiazole-based acceptors, these bands have been observed in the range of 517–705 nm. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a powerful tool for determining the detailed structure of a molecule by probing the magnetic properties of atomic nuclei.

Proton (¹H) NMR spectroscopy is used to identify the hydrogen atoms within a molecule. The parent compound, this compound (C₄N₄S), contains no hydrogen atoms. Consequently, its ¹H NMR spectrum is blank, providing no direct structural information. This characteristic is shared by other fully substituted heterocyclic cores, such as 1,2,5-thiadiazole 1,1-dioxides, for which ¹H NMR is considered uninformative for characterizing the core ring structure. mdpi.comnih.gov

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. For this compound, two distinct signals are expected in the ¹³C NMR spectrum: one for the two equivalent carbon atoms of the thiadiazole ring and one for the two equivalent carbon atoms of the nitrile groups.

Thiadiazole Ring Carbons (C3, C4): The chemical shifts for carbons within a 1,2,5-thiadiazole ring typically appear in the range of 130–160 ppm. mdpi.comnih.gov The specific shift is influenced by the electron-withdrawing nature of the attached nitrile groups.

Nitrile Carbons (-C≡N): The carbon atom of a nitrile group generally resonates in the upfield region of sp-hybridized carbons, typically between 110 and 125 ppm. youtube.comoregonstate.edu

The precise chemical shifts provide definitive evidence for the presence of these two distinct carbon environments, confirming the molecular structure.

| Carbon Type | Expected Chemical Shift (δ, ppm) |

|---|---|

| Thiadiazole Ring Carbons | 130 - 160 |

| Nitrile Carbons | 110 - 125 |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a critical analytical technique for the characterization of this compound, confirming its molecular weight and providing insight into its structural stability and fragmentation pathways. The compound has a molecular formula of C₄N₄S, corresponding to a molecular weight of approximately 136.14 g/mol . High-resolution mass spectrometry (HRMS) is frequently employed to confirm the elemental composition of synthesized thiadiazole derivatives with high accuracy.

While detailed fragmentation studies specifically for this compound are not extensively documented in publicly available literature, the fragmentation pattern can be inferred from studies on structurally related 1,2,5-thiadiazoles. Research on compounds such as 3,4-dichloro-1,2,5-thiadiazole (B139948) indicates that the primary fragmentation pathways involve the cleavage of the heterocyclic ring, particularly the relatively weak N–S bond.

Upon electron impact ionization, the molecular ion ([C₄N₄S]⁺•) is formed. Subsequent fragmentation is proposed to proceed through several pathways:

Ring Cleavage: The most prominent fragmentation is expected to be the cleavage of the thiadiazole ring. This can lead to the formation of highly stable and commonly observed fragments in the mass spectra of sulfur-nitrogen heterocycles, such as the thionitrosyl cation ([NS]⁺) at m/z 46.

Loss of Nitrile Groups: Fragmentation can also occur via the loss of one or both of the nitrile (-CN) groups. The loss of a single nitrile radical would lead to a fragment ion [C₃N₃S]⁺ at m/z 110.

Formation of Sulfur-Containing Fragments: Other characteristic fragments may include the sulfur cation ([S]⁺•) at m/z 32 and the cyanosulfide cation ([SCN]⁺) at m/z 58.

The anticipated fragmentation pattern provides a valuable fingerprint for the identification and structural confirmation of the 1,2,5-thiadiazole core.

Table 1: Proposed Mass Spectrometry Fragments for this compound

| m/z (Mass-to-Charge Ratio) | Proposed Ion Formula | Identity |

|---|---|---|

| 136 | [C₄N₄S]⁺• | Molecular Ion |

| 110 | [C₃N₃S]⁺ | Loss of a nitrile group (-CN) |

| 84 | [C₂N₂S]⁺• | Ring fragment |

| 58 | [SCN]⁺ | Cyanosulfide cation |

| 46 | [NS]⁺ | Thionitrosyl cation |

Gas-Phase Electron Diffraction for Precise Molecular Geometry Determination

Gas-phase electron diffraction is a powerful technique for determining the high-precision geometric structure of molecules in the vapor phase, free from the intermolecular interactions present in the solid state. This method provides accurate measurements of bond lengths, bond angles, and torsional angles, offering a detailed picture of a molecule's three-dimensional arrangement.

A review of the available scientific literature indicates that a dedicated gas-phase electron diffraction study for this compound has not been reported. Such studies have been performed on other complex heterocyclic systems containing a thiadiazole ring, confirming the utility of the technique for defining the planarity and symmetry of these structures. While specific geometric parameters for this compound from this method are not available, other techniques and computational studies confirm that the molecule possesses a planar C₂ᵥ symmetry, with the dicarbonitrile substituents lying in the same plane as the thiadiazole ring. A gas-phase electron diffraction study would be invaluable to precisely quantify its bond parameters in the absence of crystal lattice forces.

Applications in Advanced Functional Materials Science

Organic Electronics and Optoelectronic Devices

The development of organic electronics relies on the precise control of the electronic properties of molecules to facilitate efficient charge transport and light interaction. Thiadiazole-containing compounds, particularly those with electron-withdrawing substituents, have emerged as critical components in the construction of high-performance organic electronic and optoelectronic devices. mdpi.com

The fundamental principle behind many advanced organic materials is the creation of donor-acceptor (D-A) systems. In these systems, an electron-rich "donor" unit is covalently linked to an electron-poor "acceptor" unit. This architecture facilitates intramolecular charge transfer (ICT) upon photoexcitation, a process that is central to the function of many optoelectronic devices. mdpi.com

The 1,2,5-thiadiazole-3,4-dicarbonitrile moiety is an exceptionally potent electron acceptor. The two nitrile groups are powerful electron-withdrawing substituents that, combined with the inherent electron-deficient nature of the thiadiazole ring, significantly lower the molecule's Lowest Unoccupied Molecular Orbital (LUMO) energy level. This strong electron-accepting capability makes it an ideal building block for D-A materials. When integrated into a larger conjugated molecule, it promotes a significant ICT, leading to a reduced band gap and enabling the tuning of the material's absorption and emission properties. mdpi.com This principle is widely applied in the design of materials for organic light-emitting diodes (OLEDs), organic solar cells, and transistors. mdpi.com

Organic field-effect transistors (OFETs) are fundamental components of next-generation flexible and printed electronics. tcichemicals.com While p-type (hole-transporting) organic semiconductors are relatively common, the development of stable, high-performance n-type (electron-transporting) materials remains a challenge. N-type materials require low LUMO energy levels to facilitate efficient electron injection and transport.

The strong electron-deficient nature of the 1,2,5-thiadiazole (B1195012) core makes it a prime candidate for constructing n-type OFET materials. By incorporating this unit into larger, fused aromatic systems, researchers can create molecules with very high electron affinities. For example, thiadiazoloquinoxaline-fused naphthalenediimides (TQ-f-NDIs) have been designed and synthesized, demonstrating high electron affinities of approximately 4.5 eV. nih.gov These materials are specifically engineered for n-type applications, leveraging the electron-withdrawing power of the thiadiazole unit to achieve efficient electron transport. nih.gov

Below is a table summarizing the performance of an OFET device fabricated using a thiadiazoloquinoxaline-fused naphthalenediimide derivative.

| Material System | Highest Electron Mobility (μ) | On/Off Ratio | Fabrication Method |

| TQ-f-NDIs | 0.03 cm²/(V·s) | 2 x 10⁵ | Dip-coating |

Table 1: Performance characteristics of an n-type OFET based on a thiadiazole-containing fused system. Data sourced from nih.gov.

Photovoltaic Materials and Solar Energy Conversion

The conversion of solar energy into electricity using organic materials is a rapidly advancing field. The 1,2,5-thiadiazole scaffold is a key component in the molecular engineering of organic dyes and polymers for solar cell applications, primarily due to its ability to act as a strong electron acceptor, which helps to control energy levels and promote efficient charge separation.

In Dye-Sensitized Solar Cells (DSSCs), a layer of dye molecules adsorbed onto a wide-bandgap semiconductor (like TiO₂) is responsible for light absorption. nih.gov The efficiency of these cells is highly dependent on the dye's properties. Modern dye design often employs a D-A-π-A architecture, where a donor (D) and an anchoring acceptor (A) are separated by a π-bridge and an auxiliary, internal acceptor (A). researchgate.netmdpi.com

Derivatives of 1,2,5-thiadiazole, such as mdpi.comresearchgate.netthiadiazolo[3,4-c]pyridine, are frequently used as this internal acceptor unit. researchgate.netrsc.org Its role is to effectively adjust the dye's HOMO and LUMO energy levels, leading to several advantages:

Broadened Absorption: The strong ICT induced by the thiadiazole unit causes a red-shift in the absorption spectrum, allowing the dye to harvest a larger portion of the solar spectrum. researchgate.net

Tuned Energy Levels: The incorporation of the thiadiazole acceptor ensures that the dye's LUMO is appropriately positioned above the conduction band of the TiO₂ for efficient electron injection, while the HOMO is below the redox potential of the electrolyte for effective dye regeneration. mdpi.commdpi.com

The table below presents the photovoltaic performance of DSSCs using various organic sensitizers that incorporate a thiadiazole-based acceptor unit.

| Dye/Sensitizer | Jsc (mA cm⁻²) | Voc (V) | FF | PCE (%) |

| PT-based Polymer | - | - | - | 8.01 |

| QA1 (with CDCA) | 13.25 | 0.804 | 0.73 | 7.70 |

| Y4 | 12.54 | 0.749 | 0.671 | 6.30 |

| KEA321 | - | - | - | 5.17 |

Table 2: Performance parameters for select DSSCs featuring thiadiazole-based dyes under standard AM 1.5 illumination. Jsc (short-circuit current density), Voc (open-circuit voltage), FF (fill factor), and PCE (power conversion efficiency). Data sourced from researchgate.netrsc.orgmdpi.com.

Bulk heterojunction (BHJ) solar cells feature an active layer composed of an interpenetrating network of an electron donor and an electron acceptor material. researchgate.net The efficiency of these devices depends on broad light absorption, efficient exciton (B1674681) dissociation at the donor-acceptor interface, and effective charge transport to the electrodes.

Donor-acceptor copolymers are widely used in BHJ devices, and 1,2,5-thiadiazole derivatives, especially benzothiadiazole (BT), are prominent acceptor units for creating these polymers. researchgate.net When copolymerized with donor units, the strong electron-withdrawing nature of the BT moiety leads to polymers with low optical bandgaps, which is essential for harvesting solar photons. nih.gov These D-A polymers can function as the primary donor material when blended with fullerene acceptors (like PC₇₁BM). researchgate.net The inclusion of the thiadiazole unit helps to lower the HOMO energy level of the polymer, which is beneficial for achieving a high open-circuit voltage (Voc) in the final device. researchgate.netthieme-connect.de For instance, a copolymer of dithienosilole and thienopyrrole-4,6-dione blended with PC₇₁BM achieved a power conversion efficiency of 7.3%. nih.gov

| Polymer Donor | Acceptor | Voc (V) | Jsc (mA cm⁻²) | FF (%) | PCE (%) |

| PDTSTPD | PC₇₁BM | 0.88 | 12.6 | 66 | 7.3 |

| P9 | PC₇₁BM | - | - | - | 6.84 |

| P8 | PC₇₁BM | - | - | - | 6.73 |

Table 3: Photovoltaic performance of BHJ solar cells utilizing various thiadiazole-based donor-acceptor copolymers. Data sourced from researchgate.netnih.gov.

Near-Infrared (NIR) Absorbing and Emitting Materials

Organic materials that absorb and emit light in the near-infrared (NIR) region (typically 700-1000 nm) are of great interest for applications in night-vision technologies, biomedical imaging, and telecommunications. researchgate.netresearchgate.net A key strategy for developing such materials is to create molecules with a very small HOMO-LUMO energy gap.

The powerful electron-accepting properties of the 1,2,5-thiadiazole core are instrumental in achieving this. By incorporating units like Benzo[1,2-c;4,5-c']bis mdpi.comresearchgate.netthiadiazole (BBT) into large, π-conjugated systems, it is possible to create stable organic dyes that exhibit intense absorption in the NIR region. researchgate.net For example, hybrid dyes constructed from porphyrin and BBT units display intense absorption bands in the 800-1000 nm range. researchgate.net Similarly, donor-π-acceptor type emitters using thiadiazole[3,4-c]pyridine derivatives as the acceptor core have been developed, showing excellent solid-state NIR emission with high photoluminescence quantum yields (ΦPL), reaching up to 34%. researchgate.net These materials have been successfully used to fabricate efficient solution-processed NIR OLEDs. researchgate.net

| Material | Type | Max. Absorption (λₘₐₓ) | Max. Emission (λₘₐₓ) | Quantum Yield (ΦPL) |

| BBT-Porphyrin Hybrid 1 | NIR Dye | ~900 nm | - | - |

| BBT-Porphyrin Hybrid 2 | NIR Dye | 848 nm | - | - |

| C3HTP | NIR Emitter | ~550 nm | 725 nm | 34% (in film) |

Table 4: Photophysical properties of representative NIR materials incorporating thiadiazole-based units. Data sourced from researchgate.netresearchgate.net.

Electrochromic Materials

While direct applications of this compound in electrochromic materials are not extensively documented, the foundational 1,2,5-thiadiazole ring is a key component in the architecture of advanced donor-acceptor (D-A) type electrochromic polymers. tubitak.gov.tr The 1,2,5-thiadiazole moiety functions as a strong electron acceptor, which, when integrated into a polymer backbone with electron-donating units, can significantly lower the material's band gap. tubitak.gov.tr This reduction in the band gap is crucial for achieving materials that can change color upon the application of an electrical potential.

A prominent example involves copolymers incorporating the benzo[c] mdpi.comresearchgate.netresearchgate.netthiadiazole (TBT) unit, which contains the 1,2,5-thiadiazole ring. tubitak.gov.tr In one study, a copolymer was synthesized from 4,7-di(thiophen-2-yl)benzo[c] mdpi.comresearchgate.netresearchgate.netthiadiazole (a TBT derivative) and 3,4-ethylenedioxythiophene (B145204) (EDOT). tubitak.gov.tr This material demonstrated notable electrochromic behavior, switching between a metallic blue in its neutral (reduced) state and a centaury blue in its oxidized state. tubitak.gov.tr The copolymer exhibited a low band gap of 1.32 eV, an optical contrast of 59%, and a high coloration efficiency of 324 cm²C⁻¹ at 585 nm, with a switching time of 2.2 seconds. tubitak.gov.tr Such D-A polymers are of great interest for applications like smart windows, displays, and other devices where tunable optical properties are desired. researchgate.netmdpi.com

Liquid Crystalline Materials

The application of the 1,2,5-thiadiazole isomer in liquid crystalline materials is not as widely reported as its 1,3,4-thiadiazole (B1197879) counterpart. The 1,3,4-thiadiazole core is frequently studied for creating calamitic (rod-shaped) mesogens due to its linearity, high thermal and chemical stability, electron-deficient nature, and photoluminescent properties. researchgate.netscientific.net These properties are advantageous for display material applications. researchgate.net The large bending angle and strong dipole moment of the 2,5-disubstituted-1,3,4-thiadiazole core are considered favorable for the formation of various mesophases, including nematic and smectic phases. researchgate.netnih.gov

Research has shown that liquid crystals based on 2,5-diaryl-1,3,4-thiadiazole derivatives consistently exhibit wider mesomorphic temperature ranges compared to their 1,3,4-oxadiazole (B1194373) analogues. researchgate.net By modifying the peripheral alkoxy chains on these molecules, researchers can tune the resulting mesophases, achieving enantiotropic smectic C and smectic A phases. scientific.netnih.gov While these findings highlight the potential of the thiadiazole family in liquid crystal design, specific studies detailing the integration of the this compound structure are less common in the available literature.

Metal-Organic Frameworks (MOFs) and Coordination Polymers for Sensing and Luminescent Applications

The derivative of this compound, namely 1,2,5-thiadiazole-3,4-dicarboxylate, has proven to be an effective organic linker for constructing highly functional Metal-Organic Frameworks (MOFs) and coordination polymers. mdpi.comresearchgate.net These materials leverage the unique luminescent properties of lanthanide metals or other transition metals, combined with the structural tunability of the framework, for applications in chemical sensing. mdpi.comfigshare.com

A notable example is a microporous Europium-based MOF (Eu-MOF) synthesized using 1,2,5-thiadiazole-3,4-dicarboxylic acid as the sole ligand. researchgate.netfigshare.com This material exhibits strong red luminescence and a robust, microporous structure. figshare.com The framework demonstrates exceptional performance as a luminescence sensor for detecting nitrofuran antibiotics, such as nitrofurantoin (B1679001) (NFN) and nitrofurazone (B1679002) (NTZ). figshare.comfigshare.com The Eu-MOF shows high selectivity and sensitivity, with low detection limits and a rapid response time of less than six seconds for both antibiotics. figshare.com The sensing mechanism relies on the quenching of the MOF's inherent luminescence upon interaction with the target analyte. nih.gov

In addition to lanthanide MOFs, the 1,2,5-thiadiazole-3,4-dicarboxylate linker has been used to create three-dimensional coordination polymers with other metal ions like Cadmium (Cd(II)) and Copper (Cu(II)). mdpi.com A Cd(II) coordination polymer synthesized with this linker was found to be highly stable in water and to exhibit very strong photoluminescence, making it a suitable candidate for further sensing studies. mdpi.com These examples underscore the critical role of the 1,2,5-thiadiazole core in designing advanced luminescent materials for high-sensitivity chemical detection. mdpi.com

Table 1. Performance of Eu-MOF Sensor Using 1,2,5-Thiadiazole-3,4-dicarboxylate Linker

| Analyte | Response Time | Detection Limit | Quenching Mechanism | Reference |

|---|---|---|---|---|

| Nitrofurantoin (NFN) | < 6 seconds | Low | Luminescence Quenching | figshare.comfigshare.com |

Future Directions and Emerging Research Avenues

Exploration of Novel Fused Ring Architectures and Derivatives

A significant area of future research lies in the synthesis and exploration of novel fused ring architectures incorporating the 1,2,5-thiadiazole-3,4-dicarbonitrile core. Annulation to the thiadiazole ring can dramatically alter its electronic and physical properties, leading to materials with tailored characteristics. For instance, treating this compound with hydrazine (B178648) can yield thiadiazolo[3,4-d]pyridazinediamine, a fused system with distinct electronic features. thieme-connect.de The exploration of different annulation strategies will be key to developing new materials.

Furthermore, the creation of novel derivatives through functionalization of the core structure is a promising avenue. The introduction of various substituents can modulate the compound's properties for specific applications. Research into new synthetic methodologies, such as those that allow for the creation of diverse 1,3,4-thiadiazole (B1197879) derivatives, can provide inspiration for developing new derivatives of this compound. nih.gov

Table 1: Examples of Fused Thiadiazole Systems and Their Precursors

| Fused System | Precursor | Reagent | Reference |

| Thiadiazolo[3,4-d]pyridazinediamine | This compound | Hydrazine | thieme-connect.de |

| 4-Fluoro-2,1,3-benzothiadiazole | N-(trimethylsilyl)-2,5-(difluorophenyl)sulfur diimide | Cesium fluoride | thieme-connect.de |

Advanced Computational Modeling for Predictive Material Design

The use of advanced computational modeling is set to revolutionize the design of materials based on this compound. mit.edu Techniques such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful tools for predicting the electronic and optical properties of novel derivatives before their synthesis. nih.gov This predictive capability can significantly accelerate the discovery of materials with desired functionalities, saving time and resources. nih.gov

Computational methods can be employed to screen virtual libraries of this compound derivatives, identifying candidates with optimal properties for applications in organic electronics, nonlinear optics, and sensing. researchgate.net By simulating the effects of different functional groups and fused ring systems on the electronic structure, researchers can gain a deeper understanding of structure-property relationships. This knowledge is crucial for the rational design of next-generation materials. nih.gov

Rational Design of Materials with Tailored Electronic and Optical Properties

A key focus of future research will be the rational design of materials with precisely tailored electronic and optical properties. By strategically modifying the molecular structure of this compound, it is possible to fine-tune its optoelectronic characteristics. For example, the introduction of electron-donating or electron-withdrawing groups can alter the energy levels of the frontier molecular orbitals, thereby influencing the material's absorption and emission spectra. nih.gov

The design of novel charge-transfer complexes where 1,2,5-thiadiazole (B1195012) derivatives act as either electron acceptors or donors is another promising area. nih.gov Such complexes can exhibit unique photophysical properties with potential applications in organic electronics and photovoltaics. The ability to control the energy gap and molecular polarizability through molecular design is a powerful strategy for creating materials with specific nonlinear optical properties. researchgate.net

Integration into Hybrid Organic-Inorganic Systems for Enhanced Functionality

The integration of this compound and its derivatives into hybrid organic-inorganic systems offers a pathway to materials with enhanced and synergistic functionalities. These hybrid materials can combine the desirable properties of both organic components (e.g., processability, tunable electronic properties) and inorganic components (e.g., thermal stability, high charge carrier mobility).

For example, the coordination of 1,2,5-thiadiazole-based ligands to metal centers can lead to the formation of coordination polymers and metal-organic frameworks (MOFs) with interesting electronic, magnetic, and catalytic properties. The development of hybrid materials based on polypyrrole and inorganic complexes has shown promise for creating new conductive materials. researchgate.net Exploring similar strategies with this compound could lead to novel functional materials. The ability of organic-inorganic hybrid polyhedra to serve as supermolecular building blocks opens up possibilities for creating complex, porous architectures. rsc.org

Development of New Synthetic Strategies for Scalable Production and Diversity-Oriented Synthesis

To fully realize the potential of this compound-based materials, the development of new, efficient, and scalable synthetic strategies is crucial. While methods for the synthesis of the parent compound exist, there is a need for more versatile and environmentally friendly procedures that allow for the facile introduction of a wide range of functional groups.

Diversity-oriented synthesis (DOS) is a powerful approach for the rapid generation of libraries of structurally diverse compounds. acs.orgacs.org Applying DOS principles to the 1,2,5-thiadiazole scaffold would enable the systematic exploration of its chemical space and the discovery of new derivatives with unique properties. Furthermore, the development of synthetic routes that are amenable to large-scale production will be essential for the commercialization of any promising materials. Research into one-pot, multi-component reactions and flow chemistry techniques could provide solutions for scalable and sustainable synthesis. researchgate.net

Q & A

Basic Research Questions

Q. What are the reliable synthetic routes for preparing 1,2,5-thiadiazole-3,4-dicarbonitrile, and how can reaction conditions be optimized?

- Methodological Answer : A three-step synthesis starting from 2,3-diaminomaleonitrile involves treating the intermediate with thionyl chloride to yield the dicarbonitrile derivative. Hydrolysis under reflux with 6N HCl (instead of basic conditions) is critical for achieving high yields (>90%) of the diacid precursor. Etherification with methanol and thionyl chloride then produces the target diester, which can be cyclized further .

Q. Which characterization techniques are most effective for confirming the structure of this compound derivatives?

- Methodological Answer : X-ray crystallography is definitive for structural elucidation, especially for complex derivatives. Complementary techniques include MALDI-TOF mass spectrometry for molecular weight confirmation and UV-Vis/IR spectroscopy to probe electronic transitions and functional groups (e.g., nitrile stretches at ~2200 cm⁻¹) .

Q. What are common functionalization strategies for this compound to enhance reactivity?

- Methodological Answer : Nucleophilic substitution (e.g., with hydrazine) or cyclization reactions (e.g., with phthalonitriles) are effective. For example, reacting the dicarbonitrile with boron trichloride and phthalonitrile under reflux enables template-directed synthesis of subporphyrazine complexes, useful in materials science .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to predict the electronic properties of this compound derivatives?

- Methodological Answer : Hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improve accuracy in modeling thermochemical properties. Basis sets like 6-311+G(d,p) are recommended for geometry optimization and frontier molecular orbital analysis (HOMO-LUMO gaps), which correlate with electron-accepting behavior observed experimentally .

Q. What experimental and computational approaches resolve contradictions in hydrolysis outcomes for this compound derivatives?

- Methodological Answer : Basic hydrolysis often fails due to poor leaving-group activation, whereas acidic conditions (6N HCl) protonate nitrile groups, facilitating nucleophilic attack. DFT-based transition-state modeling can identify energy barriers, guiding solvent and catalyst selection (e.g., protic vs. aprotic media) .

Q. How does the 1,2,5-thiadiazole core influence the electron-accepting capacity of dicarbonitrile derivatives in optoelectronic materials?

- Methodological Answer : The thiadiazole ring’s electron-deficient nature, combined with nitrile substituents, enhances electron affinity. Cyclic voltammetry (CV) and spectroelectrochemistry reveal reversible reduction waves, suggesting utility in n-type semiconductors. Comparative studies with 1,1-dioxide analogs show improved radical anion stability .

Q. What strategies mitigate synthetic challenges in preparing derivatives with complex substituents (e.g., bulky or electron-rich groups)?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.